molecular formula C8H11NO2 B8598790 4-(2-Methoxyethoxy)pyridine

4-(2-Methoxyethoxy)pyridine

Cat. No.: B8598790
M. Wt: 153.18 g/mol
InChI Key: UVBGINQLWGPQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)pyridine is a pyridine derivative characterized by a 2-methoxyethoxy substituent at the 4-position of the pyridine ring. This compound belongs to a class of alkoxy-substituted pyridines, which are of significant interest in medicinal chemistry and organic synthesis due to their electronic and steric effects, which influence reactivity and biological activity.

Applications of this compound are inferred from structurally similar derivatives. For example, 5-bromo-2-(2-methoxyethoxy)pyridine () and its derivatives are intermediates in the synthesis of thiazole-based pharmaceuticals targeting prion diseases, highlighting the therapeutic relevance of the 2-methoxyethoxy motif .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H11NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h2-5H,6-7H2,1H3

InChI Key

UVBGINQLWGPQLT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the alkoxy substituent on the pyridine ring significantly impacts chemical and biological properties. For instance:

  • 2-Methoxy-4-methylpyridine (): The electron-donating methoxy group at the 2-position increases ring electron density, enhancing nucleophilic substitution reactivity at adjacent positions. This contrasts with 4-(2-Methoxyethoxy)pyridine, where the substituent at the 4-position may direct electrophilic attacks to the 2- or 6-positions due to para-directing effects .
  • 3-((2-Methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine (): Here, the 2-methoxyethoxy group is part of a side chain rather than directly attached to the pyridine ring. This structural difference reduces conjugation with the aromatic system, altering electronic properties compared to this compound .

Substituent Chain Length and Flexibility

  • 2-Ethoxy-4-(4-morpholyl)pyridine (): The shorter ethoxy group (-OCH2CH3) provides less steric bulk and lower hydrophilicity than the 2-methoxyethoxy group. This may reduce solubility in aqueous environments, affecting pharmacokinetic profiles .
  • 5-Ethylpyridin-2-yl ethoxy derivatives (): Ethoxy substituents in these compounds demonstrate that chain length modifications can influence binding affinity to biological targets, such as enzymes or receptors .

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituent Position Substituent Type Key Properties/Applications Reference
This compound 4-position 2-Methoxyethoxy Enhanced solubility, biological activity
2-Methoxy-4-methylpyridine 2-position Methoxy High reactivity in nucleophilic substitution
2-Ethoxy-4-(4-morpholyl)pyridine 2-position Ethoxy Reduced hydrophilicity
5-Bromo-2-(2-methoxyethoxy)pyridine 2-position 2-Methoxyethoxy Intermediate in prion disease therapeutics

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